BenchChemオンラインストアへようこそ!

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Anticancer

4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 394227-14-6) is a synthetic small molecule (C24H19N3O5S, MW 461.49) comprising a para-substituted benzamide core that bridges an indoline-1-sulfonyl donor and a 2-methyl-1,3-dioxoisoindolin-5-yl acceptor. The compound belongs to the 1-arylsulfonyl indoline–benzamide class, a scaffold associated with tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition in anticancer research.

Molecular Formula C24H19N3O5S
Molecular Weight 461.49
CAS No. 394227-14-6
Cat. No. B2506027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
CAS394227-14-6
Molecular FormulaC24H19N3O5S
Molecular Weight461.49
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C24H19N3O5S/c1-26-23(29)19-11-8-17(14-20(19)24(26)30)25-22(28)16-6-9-18(10-7-16)33(31,32)27-13-12-15-4-2-3-5-21(15)27/h2-11,14H,12-13H2,1H3,(H,25,28)
InChIKeyMTFOHKCKBKVCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 394227-14-6): Procurement-Grade Chemical Profile and Research Utility


4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 394227-14-6) is a synthetic small molecule (C24H19N3O5S, MW 461.49) comprising a para-substituted benzamide core that bridges an indoline-1-sulfonyl donor and a 2-methyl-1,3-dioxoisoindolin-5-yl acceptor . The compound belongs to the 1-arylsulfonyl indoline–benzamide class, a scaffold associated with tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition in anticancer research [1]. It is available from commercial suppliers at ≥95% purity for laboratory use .

Why 4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide Cannot Be Casually Replaced by In-Class Analogs


The 1-arylsulfonyl indoline–benzamide scaffold exhibits steep structure–activity relationships (SAR), where both the sulfonamide-linked indoline substituent and the benzamide aryl-acceptor module critically govern biological potency and target selectivity [1]. In the well-characterized antitubulin/HDAC dual-inhibitor series, minor modifications to either terminus (e.g., replacing the benzamide aryl group or altering the sulfonyl substituent) produce order-of-magnitude shifts in tubulin polymerization IC50 and antiproliferative activity across cancer cell lines [1]. Consequently, a procurement specification based solely on scaffold similarity—without verifying the exact indolin-1-ylsulfonyl and 2-methyl-1,3-dioxoisoindolin-5-yl substitution pattern—carries high risk of acquiring a compound with substantially reduced or absent activity in target assays [1][2].

Quantitative Differentiation Evidence for 4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Comparator-Anchored Data for Procurement Decisions


Structural Uniqueness Within the 1-Arylsulfonyl Indoline–Benzamide Series: Indoline-1-sulfonyl vs. Alternative Sulfonyl Substituents

The target compound is distinguished from close analogs such as 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 919754-66-8) and 4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 307326-21-2) by the presence of the indoline-1-sulfonyl moiety. In the 1-arylsulfonyl indoline–benzamide series reported by Lai et al., the indoline-1-sulfonyl group is a critical pharmacophoric element for dual tubulin/HDAC inhibition; non-indoline sulfonamide analogs showed markedly reduced or negligible antiproliferative activity [1]. Within that series, the most potent compound (compound 9) achieved a tubulin polymerization IC50 of 1.1 μM and antiproliferative IC50 values of 43–79 nM across multiple cancer cell lines, including multidrug-resistant (MDR) lines [1].

Medicinal Chemistry Structure-Activity Relationship Anticancer

Benzamide Acceptor Specificity: 2-Methyl-1,3-dioxoisoindolin-5-yl vs. Alternative Aryl Acceptors

The target compound incorporates a 2-methyl-1,3-dioxoisoindolin-5-yl moiety as the benzamide acceptor, a substructure that differentiates it from analogs bearing simpler aryl or heteroaryl acceptors (e.g., 4-methoxynaphthalen-1-yl or 4-nitrophenyl). In the broader isoindoline-1,3-dione series, derivatives featuring the dioxoisoindoline core have been described as AMPK activators targeting the ADaM site, with certain analogs achieving sub-nanomolar EC50 values (e.g., 0.23 nM in cell-free AMPK activation assays) [1][2]. The 2-methyl substitution on the isoindoline-1,3-dione ring has been demonstrated in patent literature to modulate both potency and physicochemical properties of the series [1]. In contrast, 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide and 4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide lack the dioxoisoindoline moiety and have no reported AMPK or HDAC activity .

Medicinal Chemistry HDAC Inhibition Receptor Binding

Dual Pharmacophore Advantage: Combined Indoline-Sulfonyl and Dioxoisoindoline Motifs for Multi-Target Profiling

The target compound is one of a limited number of molecules that simultaneously incorporate the indoline-1-sulfonyl pharmacophore (associated with tubulin binding) and the 2-methyl-1,3-dioxoisoindolin-5-yl pharmacophore (associated with HDAC inhibition and/or AMPK activation) within a single benzamide scaffold. The prototypical dual inhibitor from the 1-arylsulfonyl indoline–benzamide series, compound 9, demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC6 in addition to its tubulin polymerization inhibitory activity (IC50 = 1.1 μM) [1]. By contrast, single-mechanism comparators such as combretastatin A-4 (tubulin inhibitor only; IC50 > 1.1 μM in the same assay) or MS-275 (HDAC inhibitor only) lack this dual pharmacological profile [1]. The combination of both pharmacophoric elements in a single molecule may offer advantages for polypharmacology-based anticancer strategies.

Dual Inhibitor Polypharmacology Drug Discovery

Commercially Available Purity Specification and Identity Verification

According to the commercial supplier listing, 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is available at ≥95% purity . This specification provides a verifiable quality benchmark for procurement. In contrast, several structurally related analogs (e.g., 4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, CAS 307326-21-2; 4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, CAS 315240-71-2) are listed on chemical databases with molecular formula and weight but without a clearly advertised purity specification, introducing ambiguity in procurement-grade quality expectations .

Quality Control Analytical Chemistry Compound Sourcing

Recommended Research Application Scenarios for 4-(Indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide Based on Quantitative Differentiation Evidence


Dual-Mechanism Anticancer Probe: Simultaneous Tubulin Polymerization and HDAC Inhibition Studies

The target compound is suited for research programs investigating dual tubulin/HDAC inhibition as an anticancer strategy. Based on the well-characterized SAR of the 1-arylsulfonyl indoline–benzamide series, the indoline-1-sulfonyl moiety is expected to engage the colchicine-binding site of tubulin, while the 2-methyl-1,3-dioxoisoindolin-5-yl group may confer HDAC inhibitory activity [1]. Researchers can use this compound as a chemical probe to dissect the relative contributions of tubulin destabilization and histone acetylation modulation to antiproliferative effects in cancer cell lines, including MDR-positive models where the prototypical compound 9 demonstrated retained potency (IC50 = 43–64 nM in KB-VIN10, KB-S15, KB-7D) [1]. Procurement for this application requires verification of the exact substitution pattern to ensure both pharmacophores are present.

AMPK Pathway Activation Screening in Metabolic Disorder and Cancer Models

The 2-methyl-1,3-dioxoisoindolin-5-yl substructure is a recurring motif in patent-described AMPK activators targeting the ADaM site, with certain isoindoline-1,3-dione derivatives achieving sub-nanomolar EC50 values in cell-free AMPK activation assays (e.g., 0.23 nM) [2]. The target compound can serve as a tool molecule for probing AMPK-mediated metabolic regulation in cellular models of type 2 diabetes, obesity, and cancer cachexia [2]. When selecting this compound for AMPK research, users should confirm that the 2-methyl-1,3-dioxoisoindolin-5-yl group is intact, as analogs with alternative aryl acceptors (e.g., 4-nitrophenyl or 4-methoxynaphthalen-1-yl) lack this pharmacophore and are not anticipated to activate AMPK .

Structure-Activity Relationship (SAR) Reference Standard for Indoline-Sulfonyl Benzamide Libraries

For medicinal chemistry teams synthesizing or screening 1-arylsulfonyl indoline–benzamide libraries, the target compound can serve as a defined reference standard. Its combination of indoline-1-sulfonyl and 2-methyl-1,3-dioxoisoindolin-5-yl substituents anchors a specific region of chemical space within this scaffold family [1]. Procurement of this compound with ≥95% certified purity allows reliable determination of assay-specific IC50/EC50 values that can be used to benchmark newly synthesized analogs. The use of a well-defined reference compound sourced with a purity specification reduces inter-laboratory variability and facilitates SAR trend analysis across different research groups.

Polypharmacology Tool for Investigating Crosstalk Between Cytoskeletal Dynamics and Epigenetic Regulation

Emerging evidence suggests functional crosstalk between microtubule dynamics and histone acetylation in cancer cell biology [1]. The target compound, by virtue of its dual pharmacophore design, provides a single-molecule probe to simultaneously perturb both pathways, enabling studies of synergistic or additive effects on gene expression, cell cycle progression, and apoptosis. This avoids the pharmacokinetic and pharmacodynamic confounds inherent in two-drug combination experiments. Researchers should validate target engagement of both tubulin and HDAC isoforms in their specific cellular context, using the well-characterized dual inhibitor compound 9 as a reference comparator [1].

Quote Request

Request a Quote for 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.